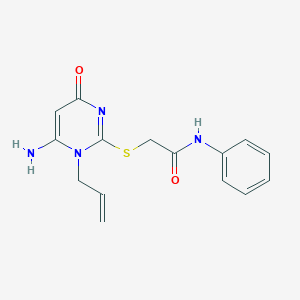
2,2-Dihydroxypropyl 5-oxo-2-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dihydroxypropyl 5-oxo-2-pyrrolidinecarboxylate, also known as DHP-5O2P, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
2,2-Dihydroxypropyl 5-oxo-2-pyrrolidinecarboxylate has been found to have various scientific research applications. One of the most promising applications is in the field of medicine, where it has been shown to have anti-inflammatory and antioxidant properties. Studies have also shown that this compound can protect against oxidative stress-induced cell damage and reduce the risk of cardiovascular diseases. In addition, this compound has potential applications in agriculture, where it can be used as a plant growth regulator and as a natural pesticide.
Mecanismo De Acción
The mechanism of action of 2,2-Dihydroxypropyl 5-oxo-2-pyrrolidinecarboxylate is not fully understood. However, studies have shown that it works by regulating the production of reactive oxygen species (ROS) and reducing oxidative stress. This compound has also been found to activate the Nrf2-ARE pathway, which plays a crucial role in protecting cells against oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, this compound has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Physiological studies have also shown that this compound can reduce blood pressure and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2-Dihydroxypropyl 5-oxo-2-pyrrolidinecarboxylate in lab experiments is its low toxicity and high stability. This compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,2-Dihydroxypropyl 5-oxo-2-pyrrolidinecarboxylate. One area of research is to further investigate its mechanism of action and its potential applications in medicine and agriculture. Another area of research is to explore its potential as a biomaterial, due to its unique chemical structure and properties. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in humans.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. While more research is needed to fully understand its mechanism of action and potential applications, the existing studies suggest that this compound has anti-inflammatory and antioxidant properties, can protect against oxidative stress-induced cell damage, and has potential as a plant growth regulator and natural pesticide.
Métodos De Síntesis
2,2-Dihydroxypropyl 5-oxo-2-pyrrolidinecarboxylate can be synthesized through a multistep process that involves the reaction between L-proline and glycidol, followed by the oxidation of the resulting 2,2-dihydroxypropyl pyrrolidine with potassium permanganate. The final product is obtained after purification and isolation steps.
Propiedades
Fórmula molecular |
C8H13NO5 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
2,2-dihydroxypropyl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO5/c1-8(12,13)4-14-7(11)5-2-3-6(10)9-5/h5,12-13H,2-4H2,1H3,(H,9,10) |
Clave InChI |
RFAJLNNRHWMGGA-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C1CCC(=O)N1)(O)O |
SMILES canónico |
CC(COC(=O)C1CCC(=O)N1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline](/img/structure/B280389.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)


![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)

![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)




![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)
